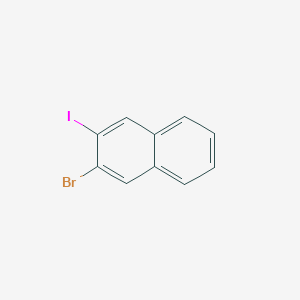










|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:11](I)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.C([Mg]Br)(C)C.[B:18](OC)([O:21]C)[O:19]C.Cl>C1COCC1>[Br:1][C:2]1[C:11]([B:18]([OH:21])[OH:19])=[CH:10][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2
|


|
Name
|
|
|
Quantity
|
85 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=CC=CC=C2C=C1I
|
|
Name
|
|
|
Quantity
|
33 mg
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0.34 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-65 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After the temperature was gradually raised to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
phase separation
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase was concentrated under reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=CC2=CC=CC=C2C1)B(O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |